An In-depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
An In-depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, including its structural details, physicochemical properties, and a discussion of its potential biological significance within the broader context of 1,3,4-thiadiazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides general methodologies relevant to its class.
Chemical Structure and Properties
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position. The morpholine moiety is connected via its nitrogen atom.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₆H₈BrN₃OS |
| Molecular Weight | 250.12 g/mol |
| CAS Number | 1341405-19-3 |
| IUPAC Name | 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine |
| SMILES | C1COCCN1C2=NN=C(S2)Br |
| InChI | InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |
| InChIKey | KNPRIAYJCRBMHL-UHFFFAOYSA-N |
| Predicted XlogP | 1.5 |
| Monoisotopic Mass | 248.95715 Da |
Synthesis and Characterization
A plausible synthetic route could involve the reaction of a 2,5-dihalo-1,3,4-thiadiazole with morpholine, leading to a nucleophilic substitution of one of the halogen atoms.
Hypothetical Synthesis Workflow:
General Experimental Protocol for Synthesis of Morpholine-Substituted Thiadiazoles
The following is a generalized protocol based on the synthesis of similar structures and should be adapted and optimized for the specific synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine.
Materials:
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2,5-Dibromo-1,3,4-thiadiazole
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Morpholine
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A suitable solvent (e.g., ethanol, DMF, or acetonitrile)
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A base (e.g., triethylamine or potassium carbonate)
Procedure:
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Dissolve 2,5-dibromo-1,3,4-thiadiazole in the chosen solvent in a round-bottom flask.
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Add a molar equivalent of morpholine to the solution.
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Add a slight excess of the base to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a cold solvent.
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If no precipitate forms, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Data
No experimental spectral data for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine has been published. However, predicted mass spectrometry data is available.[1]
Table 2: Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 249.96443 |
| [M+Na]⁺ | 271.94637 |
| [M-H]⁻ | 247.94987 |
| [M+NH₄]⁺ | 266.99097 |
| [M+K]⁺ | 287.92031 |
Biological Activity and Potential Applications
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of medicinally important compounds.[4][5] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5]
The introduction of a morpholine ring can modulate the physicochemical properties of a molecule, such as its solubility and pharmacokinetic profile, which can in turn influence its biological activity.
While there are no specific biological studies on 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests that it could be a candidate for investigation in various therapeutic areas. The presence of the bromine atom could also play a role in its activity, potentially through halogen bonding or by serving as a handle for further chemical modification.
Potential Areas of Investigation:
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Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal activities.
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Anticancer Activity: The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties.
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Enzyme Inhibition: Certain thiadiazole derivatives are known to inhibit various enzymes, making them interesting targets for drug development.
Logical Relationship for Potential Drug Discovery:
Conclusion
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a synthetically accessible compound with a chemical structure that suggests potential for biological activity, given the known pharmacological importance of the 1,3,4-thiadiazole core. While specific experimental data for this molecule is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential avenues for future research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. PubChemLite - 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
